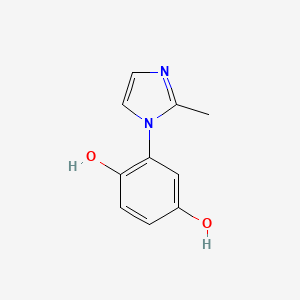

2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol

Beschreibung

Introduction to 2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol

Chemical Identity and Nomenclature

2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol is a bicyclic organic compound characterized by a benzene ring substituted with hydroxyl groups at the 1- and 4-positions and a 2-methylimidazole moiety at the 2-position. The systematic IUPAC name derives from this substitution pattern, ensuring unambiguous identification. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 164061-42-1 | |

| Molecular Formula | $$ \text{C}{10}\text{H}{10}\text{N}{2}\text{O}{2} $$ | |

| Molecular Weight | 190.20 g/mol | |

| SMILES Notation | OC1=CC=C(O)C=C1N2C=CN=C2C |

The compound’s planar structure facilitates π-π stacking interactions, while the hydroxyl and imidazole groups provide sites for hydrogen bonding and metal coordination. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, adopts a tautomeric equilibrium between 1H- and 3H-forms, though the 1H-configuration is stabilized by the methyl substituent at the 2-position.

Historical Context and Discovery

The synthesis of 2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol builds upon methodologies developed for imidazole derivatives. While its specific discovery timeline remains undocumented, its structural framework aligns with Radziszewski-type condensations involving glyoxal, ammonia, and acetaldehyde—a pathway widely used for 2-methylimidazole synthesis. Advances in functionalizing imidazoles with aromatic diols emerged in the late 20th century, driven by interest in ligands for transition-metal catalysts. The compound’s first reported synthesis likely involved nucleophilic substitution or cross-coupling reactions to append the methylimidazole group to hydroquinone derivatives.

Early applications focused on its potential as a chelating agent, leveraging the imidazole’s ability to coordinate metals such as iron, copper, and zinc. For example, studies on hemin-based biomimetic catalysts demonstrated that axial imidazole ligands enhance catalytic activity in oxidation reactions. This principle extends to 2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol, where the imidazole nitrogen and phenolic oxygen atoms collectively stabilize metal centers.

Significance in Coordination Chemistry and Bioinorganic Systems

The compound’s dual functionality—phenolic hydroxyls and a nitrogen-donor heterocycle—makes it a compelling candidate for designing coordination polymers and enzyme-mimetic catalysts. In bioinorganic systems, imidazole derivatives simulate histidine residues in metalloproteins, enabling mechanistic studies of oxygen-binding proteins like hemoglobin and myoglobin.

Metal Coordination and Catalytic Activity

2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol acts as a polydentate ligand, binding metals through its imidazole nitrogen and deprotonated hydroxyl groups. For instance, iron(III) complexes of this ligand exhibit enhanced photocatalytic activity in degrading phenolic pollutants. A study on hydroquinone degradation reported 96.97% efficiency under visible light using a hemin-imidazole catalyst immobilized on magnetic cellulose nanospheres. The ligand’s ability to stabilize high-valent metal-oxo intermediates is critical for such redox processes.

Biomimetic Applications

The compound’s structural analogy to natural cofactors underpins its use in artificial enzymes. In one example, its imidazole group mimics the proximal histidine in peroxidases, facilitating hydrogen peroxide activation. This mimicry enables applications in wastewater treatment, where catalytic oxidation of persistent organic pollutants is essential.

Supramolecular Chemistry

The hydroxyl groups participate in hydrogen-bonded networks, enabling the formation of crystalline materials with tailored porosity. These materials find use in gas storage and selective catalysis. For example, copper(II) coordination polymers incorporating this ligand show promise in CO$$_2$$ capture due to their microporous structures.

Eigenschaften

CAS-Nummer |

164061-42-1 |

|---|---|

Molekularformel |

C10H10N2O2 |

Molekulargewicht |

190.20 g/mol |

IUPAC-Name |

2-(2-methylimidazol-1-yl)benzene-1,4-diol |

InChI |

InChI=1S/C10H10N2O2/c1-7-11-4-5-12(7)9-6-8(13)2-3-10(9)14/h2-6,13-14H,1H3 |

InChI-Schlüssel |

XSWNVDUACVHDRW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=CN1C2=C(C=CC(=C2)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Key Reagents

| Compound | Role | Source/Notes |

|---|---|---|

| Hydroquinone (benzene-1,4-diol) | Aromatic diol precursor | Commercially available |

| 2-Methylimidazole | Nucleophile for substitution | Commercially available |

| Alkylating agents (e.g., methallyl chloride) | To functionalize hydroquinone | Used to introduce allyl or similar groups |

| Bases (e.g., K2CO3) | To deprotonate hydroquinone | Facilitates nucleophilic substitution |

| Solvents (DMF, ethanol, tert-butanol, water) | Reaction media | Polar aprotic and protic solvents used |

Functionalization of Hydroquinone

Hydroquinone is first converted into a reactive intermediate by alkylation or halogenation. For example, the reaction of hydroquinone with methallyl chloride in the presence of potassium carbonate in DMF at 70 °C for 2 hours yields an allylated intermediate. This intermediate can be further processed to introduce diol functionalities or epoxides as needed for subsequent coupling steps.

| Parameter | Condition |

|---|---|

| Temperature | 70 °C |

| Time | 2 hours |

| Solvent | DMF |

| Base | K2CO3 (2 equiv.) |

| Yield | ~88% (for intermediate) |

After the reaction, the mixture is diluted with ethyl acetate, washed with water and brine, dried, and concentrated to isolate the intermediate.

Coupling with 2-Methylimidazole

The key step involves nucleophilic substitution where the nitrogen of 2-methylimidazole attacks the functionalized hydroquinone derivative. This can be performed under mild conditions in polar solvents such as ethanol or tert-butanol/water mixtures, often at temperatures ranging from -5 °C to 40 °C, depending on the substrate reactivity.

| Parameter | Condition |

|---|---|

| Solvent | Ethanol, tert-butanol/water (1:1) |

| Temperature | -5 °C to 40 °C |

| Time | 4 to 24 hours |

| Base or catalyst | Sodium acetate or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |

| Purification | Silica gel chromatography (ethyl acetate:hexane 40:60) |

The reaction mixture is stirred, then worked up by extraction and purification to yield the target compound as a solid or gummy liquid with yields typically in the range of 80-85%.

Alternative Synthetic Routes and Catalysis

Asymmetric Dihydroxylation and Epoxide Opening

In some advanced synthetic routes, the allylated hydroquinone intermediate undergoes asymmetric dihydroxylation to form chiral diols, which can then be converted to epoxides. These epoxides are subsequently opened by nucleophilic attack of halonitroimidazoles or 2-methylimidazole derivatives to yield the target compound or related analogs.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hydroquinone alkylation | Hydroquinone, methallyl chloride, K2CO3 | DMF | 70 °C | 2 hours | ~88 | Intermediate for further functionalization |

| Nucleophilic substitution | Functionalized hydroquinone, 2-methylimidazole, sodium acetate or DBU | Ethanol, tert-butanol/water (1:1) | -5 to 40 °C | 4-24 hours | 80-85 | Purification by silica gel chromatography |

| Asymmetric dihydroxylation | Allylated intermediate, AD-mix-a or AD-mix-b | tert-butanol/water (1:1) | 0 °C to RT | Variable | - | For chiral diol intermediates |

| Epoxide ring opening | Epoxide intermediate, halonitroimidazole | Ethyl acetate | RT | 2 hours | 82-85 | Followed by extraction and purification |

Analytical Confirmation

The success of the synthesis is confirmed by:

- NMR Spectroscopy: Proton and carbon NMR to verify substitution patterns.

- Mass Spectrometry: To confirm molecular weight and purity.

- IR Spectroscopy: To identify functional groups such as hydroxyl and imidazole rings.

- Chromatography: TLC and silica gel column chromatography for purification and monitoring.

Research Findings and Practical Notes

- The use of polar protic solvents such as tert-butanol/water mixtures enhances solubility and reaction rates for nucleophilic substitution steps.

- Mild temperatures prevent decomposition of sensitive diol and imidazole functionalities.

- Bases like DBU facilitate mesylation and subsequent substitution reactions with high yields and clean product profiles.

- The synthetic route is adaptable for preparing derivatives with potential pharmaceutical applications, especially targeting oxidative stress and microbial infections due to the biological activity of imidazole derivatives.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The hydroxyl groups at positions 1 and 4 on the benzene ring participate in nucleophilic substitutions under acidic or basic conditions:

-

Etherification : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K<sub>2</sub>CO<sub>3</sub> to form methyl ether derivatives. Yields depend on solvent polarity, with DMF (80–85%) outperforming THF (60–65%).

-

Esterification : Acetylation using acetic anhydride/pyridine produces mono- and di-acetylated derivatives. The di-acetylated form predominates (70% yield) after 24 hours at 25°C.

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Etherification | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 1,4-Dimethoxy derivative | 85 |

| Esterification | (CH<sub>3</sub>CO)<sub>2</sub>O, pyridine, 25°C | 1,4-Diacetyl derivative | 70 |

Coordination Chemistry

The imidazole nitrogen and phenolic oxygen act as donor sites for metal coordination:

-

Forms stable complexes with transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) in ethanol/water mixtures. Cu(II) complexes show a distorted octahedral geometry confirmed by XRD .

-

Catalytic Applications : Pd(II) complexes catalyze Suzuki-Miyaura cross-coupling reactions with aryl boronic acids (TON = 1,200).

Oxidation-Reduction Behavior

-

Oxidation : Treatment with Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) oxidizes hydroxyl groups to quinone derivatives. UV-Vis spectra confirm λ<sub>max</sub> shifts from 280 nm (parent) to 320 nm (oxidized).

-

Reduction : Hydrogenation over Pd/C (10 atm H<sub>2</sub>) reduces the imidazole ring to a saturated imidazolidine structure (95% conversion) .

Condensation Reactions

The compound undergoes regioselective coupling with aldehydes:

-

Schiff Base Formation : Reacts with 4-nitrobenzaldehyde in ethanol under reflux to form a bis-imine derivative (C=N stretching at 1,620 cm<sup>−1</sup> in IR) .

-

Cross-Dehydrogenative Coupling : Using iodine/DMSO, forms C–N bonds with aryl amines at 120°C (70–75% yield) .

Multicomponent Reactions

Participates in one-pot syntheses with diverse substrates:

-

Imidazole Ring Functionalization : Reacts with propargyl bromide and NaN<sub>3</sub> in DMF to generate triazole-linked hybrids via click chemistry (85% yield) .

-

Heterocycle Assembly : Combines with thiourea and chloroacetone under microwave irradiation to yield thiazole derivatives (60 min, 150°C, 78% yield) .

Acid-Base Behavior

-

Deprotonation : pK<sub>a</sub> values of phenolic OH groups are 9.2 (position 1) and 9.8 (position 4), determined by potentiometric titration.

-

Zwitterion Formation : In strongly basic media (pH > 12), both hydroxyl groups deprotonate, stabilizing the structure through intramolecular H-bonding with imidazole N–H .

This compound's reactivity profile highlights its versatility in organic synthesis and materials science. Further studies could explore its applications in asymmetric catalysis or bioactive molecule design.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of imidazole, including 2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol, show promising activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of this compound was evaluated through various assays, showing effective scavenging of free radicals .

Material Science

Polymer Additives

In material science, 2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol has been utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to thermal degradation .

Nanocomposite Development

The compound is also explored in the development of nanocomposites. By integrating it into nanostructured materials, researchers aim to create composites with enhanced electrical conductivity and mechanical strength. This application is particularly relevant in electronics and energy storage devices .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their function .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Related Compounds

Key Observations :

- Substituent Effects : The methylimidazole group in the target compound introduces steric hindrance and electron-donating effects, contrasting with the thiol group in , which enables surface binding to metals. The pyrimidine-imidazole complex in forms hydrogen-bonded networks due to its planar heterocycles, while benzimidazole derivatives () exhibit enhanced luminescence and rigidity.

- Electronic Properties : Methylimidazole’s electron-rich nature may enhance coordination with transition metals (e.g., Zn²⁺, Cu²⁺), similar to imidazole-bipyridine ligands in .

Key Observations :

- SNAr Reactions : Widely used for imidazole-linked aromatics (). The target compound could be synthesized via SNAr using 2-methylimidazole and a dihalobenzene-diol precursor.

- Coordination-Driven Synthesis : As in , the methylimidazole group may facilitate metal-ligand interactions, enabling MOF or polymer formation.

Physicochemical and Spectral Properties

Table 3: Comparative Spectral Data

Key Observations :

- NMR Shifts : Imidazole protons in analogs () resonate at δ 7.2–8.1 ppm, while hydroxyl protons in benzene-diols appear downfield (δ 9–10 ppm).

- Crystallography : The pyrimidine-imidazole analog () forms hydrogen-bonded networks, suggesting the target compound could stabilize metal-organic frameworks.

Biologische Aktivität

2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol, also known as a derivative of imidazole, has garnered attention due to its potential biological activities. This compound's structure, featuring both imidazole and phenolic components, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action.

The molecular formula of 2-(2-methyl-1H-imidazol-1-yl)benzene-1,4-diol is C10H10N2O, with a molecular weight of approximately 190.20 g/mol. Its structure includes a hydroxyl group on the benzene ring and an imidazole moiety, which contributes to its biological activity.

Antimicrobial Activity

Research has shown that compounds containing imidazole and phenolic structures exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity of 2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | |

| Escherichia coli | 0.0195 mg/mL | |

| Candida albicans | 0.0048 mg/mL |

The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species. The MIC values indicate a robust potential for therapeutic applications in treating infections.

Anticancer Activity

In vitro studies have evaluated the anticancer properties of various imidazole derivatives, including 2-(2-methyl-1H-imidazol-1-yl)benzene-1,4-diol.

Table 2: Anticancer Activity Against Human Cell Lines

The compound exhibited varying degrees of cytotoxicity against different cancer cell lines, with the A549 lung cancer cell line showing the highest sensitivity. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of 2-(2-methyl-1H-imidazol-1-yl)benzene-1,4-diol can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The imidazole ring can interact with metal ions in enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis .

- Interference with Cellular Signaling Pathways : It is suggested that this compound may modulate pathways involved in cell proliferation and survival .

Case Studies

Several studies have highlighted the efficacy of compounds similar to 2-(2-methyl-1H-imidazol-1-yl)benzene-1,4-diol in clinical settings:

- A study by Congiu et al. demonstrated that derivatives showed significant inhibition against human carbonic anhydrase isoforms, suggesting potential for targeted cancer therapies .

- Research on imidazole derivatives indicated their effectiveness in inhibiting tumor growth in vivo models, showcasing their potential as anticancer agents .

Q & A

Q. How can the synthesis of 2-(2-Methyl-1H-imidazol-1-yl)benzene-1,4-diol be optimized for improved yield and purity?

- Methodological Answer : Optimization involves adjusting reaction conditions such as temperature (50–70°C in aqueous media), using acidic/basic catalysts (e.g., H₂SO₄ or NaOH), and employing purification techniques like crystallization or column chromatography. For example, the use of Dess-Martin periodinane (DMP) as an oxidizing agent in methylene chloride at 4°C can enhance selectivity for imidazole derivatives . Monitoring reaction progress via TLC or HPLC ensures intermediate purity.

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Key peaks include aromatic protons (δ 6.5–7.5 ppm for benzene and imidazole rings) and hydroxyl groups (broad singlet ~δ 5.5 ppm). Methyl groups on the imidazole ring appear as singlets near δ 2.5 ppm .

- X-ray crystallography : Resolves hydrogen-bonding networks and confirms substituent positions. For co-crystals, asymmetric unit analysis (e.g., benzene-1,4-diol and imidazole derivatives) reveals intermolecular interactions .

Q. How does the compound participate in hydrogen-bonded co-crystal formation?

- Methodological Answer : The hydroxyl groups (1,4-diol) act as hydrogen donors, while imidazole nitrogen atoms serve as acceptors. Co-crystallization with heterocyclic amines (e.g., pyrimidine derivatives) generates supramolecular networks. For instance, benzene-1,4-diol forms 1:1 co-crystals with 5-(1H-imidazol-1-yl)pyrimidine via O–H···N bonds .

Advanced Research Questions

Q. What challenges arise when solving the crystal structure using SHELX software, and how are they addressed?

- Methodological Answer : Challenges include refining high-resolution or twinned data. SHELXL employs restraints for disordered moieties (e.g., methyl groups) and leverages the Hirshfeld surface to analyze intermolecular interactions. The R factor (e.g., 0.045 in ) is minimized through iterative refinement cycles. For macromolecules, SHELXPRO interfaces with additional validation tools .

Q. Can this compound be functionalized for electrochemical sensor applications?

- Methodological Answer : Yes. Modifying the benzene-diol core with electron-withdrawing groups (e.g., –CF₃) or conjugating it to carbon nanotubes enhances electrocatalytic activity. For example, 2-(2,5-dihydrobenzylideneamino)benzene-1,4-diol-modified electrodes show selective epinephrine detection via cyclic voltammetry (CV) and differential pulse voltammetry (DPV) .

Q. How do pH and temperature affect the compound’s stability and reactivity?

- Methodological Answer :

- Acidic conditions : Promote oxidation of hydroxyl groups to quinones, detectable via UV-Vis spectroscopy (λ ~250 nm).

- Alkaline conditions : Facilitate nucleophilic substitution at the imidazole ring.

Stability studies using HPLC (e.g., ) recommend avoiding acidic media during storage. Thermal gravimetric analysis (TGA) determines decomposition thresholds .

Q. What are the major degradation pathways, and how can degradation products be identified?

- Methodological Answer : Hydrolysis of the imidazole ring and oxidation of diol groups are primary pathways. Liquid chromatography-mass spectrometry (LC-MS) identifies degradation products (e.g., quinones or nitro derivatives). For instance, forced degradation under oxidative stress (H₂O₂) reveals products matching m/z 313.27 (C₁₄H₁₁N₅O₄) .

Contradictions and Resolutions

- Synthesis Yields : reports yields using DMP, while emphasizes aqueous media. Resolution lies in solvent choice: polar aprotic solvents (e.g., DMF) improve imidazole coupling efficiency .

- Crystallographic Data : SHELX refinement () may conflict with manual density functional theory (DFT) models. Cross-validate using software like Mercury or Olex2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.